molecular formula C12H13NO2 B13623263 4'-(3-Oxo-1-butenyl)acetanilide CAS No. 55420-72-9

4'-(3-Oxo-1-butenyl)acetanilide

Cat. No.: B13623263
CAS No.: 55420-72-9
M. Wt: 203.24 g/mol
InChI Key: AMXOFEWEPYFRPN-ONEGZZNKSA-N
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Description

4'-(3-Oxo-1-butenyl)acetanilide is an acetanilide derivative characterized by a 3-oxo-1-butenyl substituent at the para position of the benzene ring. These compounds share a common acetanilide backbone but differ in substituents, leading to variations in physicochemical properties, metabolic pathways, and applications.

Properties

CAS No.

55420-72-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[4-[(E)-3-oxobut-1-enyl]phenyl]acetamide

InChI

InChI=1S/C12H13NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h3-8H,1-2H3,(H,13,15)/b4-3+

InChI Key

AMXOFEWEPYFRPN-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-oxobut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Core Structural Differences

The acetanilide family is defined by an N-phenylacetamide structure. Substituents at the para position critically influence reactivity, solubility, and biological activity:

Compound Para-Substituent Molecular Formula Key Functional Groups
4'-(3-Oxo-1-butenyl)acetanilide 3-Oxo-1-butenyl (CH₂=CH-C(O)-) C₁₂H₁₃NO₂ Acetamide, α,β-unsaturated ketone
Acetanilide None C₈H₉NO Acetamide
Paracetamol Hydroxyl (-OH) C₈H₉NO₂ Acetamide, hydroxyl
Phenacetin Ethoxy (-OCH₂CH₃) C₁₀H₁₃NO₂ Acetamide, ethoxy
Acetoacetanilide Acetoacetyl (-COCH₂CO-) C₁₀H₁₁NO₂ Acetamide, β-ketoamide
3-Oxo-2-phenylbutanamide (APAA) α-Phenyl-3-oxobutyl C₁₀H₁₁NO₂ Acetamide, β-keto group

Key Observations :

  • Paracetamol’s hydroxyl group enables hydrogen bonding, increasing water solubility compared to acetanilide .
  • Phenacetin’s ethoxy group reduces polarity, contributing to its historical use as a lipid-soluble analgesic .

Solubility and Physicochemical Properties

Solubility trends correlate with substituent polarity and molecular weight:

Compound Solubility in Water (g/100 mL) Melting Point (°C) Molecular Weight (g/mol)
Acetanilide 0.5 (20°C) 114–116 135.17
Paracetamol 1.4 (25°C) 169–171 151.16
Phenacetin 0.1 (20°C) 134–136 179.22
Acetoacetanilide Insoluble 85–87 177.20
4'-(3-Oxo-1-butenyl)acetanilide Not reported Not reported 203.24 (estimated)

Insights :

  • Paracetamol’s hydroxyl group improves aqueous solubility over acetanilide and phenacetin .
  • Acetoacetanilide’s β-ketoamide group reduces solubility due to increased hydrophobic surface area .
  • The bulky 3-oxo-1-butenyl group in 4'-(3-Oxo-1-butenyl)acetanilide likely reduces water solubility, similar to acetoacetanilide.

Metabolic and Toxicological Profiles

Metabolic Activation Pathways

  • Acetanilide : Metabolized via N-hydroxylation to N-hydroxylamines and nitroso compounds, which are hepatotoxic . However, phenylbutazone (containing acetanilide substructure) avoids hepatotoxicity via aromatic hydroxylation instead of N-oxidation .
  • Paracetamol: CYP2E1-mediated oxidation generates the toxic quinone imine metabolite, causing liver damage. The hydroxyl group facilitates this pathway, unlike phenacetin’s ethoxy group .
  • 4'-(3-Oxo-1-butenyl)acetanilide: The α,β-unsaturated ketone may undergo Michael addition with glutathione, a detoxification pathway common in electrophilic compounds.

Toxicity Data

Compound Oral LD₅₀ (Rat) Key Toxicity Concerns
Acetanilide 800 mg/kg Methemoglobinemia, hepatotoxicity
Paracetamol 338 mg/kg Hepatotoxicity (quinone imine)
Phenacetin 1,650 mg/kg Nephrotoxicity, carcinogenicity
Acetoacetanilide Not reported Low acute toxicity; chronic effects unknown

Notes:

  • Acetanilide’s metabolite, acetaminophen, raises concerns about reprotoxic effects (e.g., testicular cancer risk) .

Biological Activity

4'-(3-Oxo-1-butenyl)acetanilide, with the CAS number 55420-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
IUPAC Name: 4'-(3-Oxo-1-butenyl)acetanilide
Canonical SMILES: CC(=O)N(c1ccc(cc1)C=C(C=O)C(=O)C)C

Biological Activity

Research indicates that 4'-(3-Oxo-1-butenyl)acetanilide exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various strains of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest effective antibacterial activity.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

In vitro studies have indicated that 4'-(3-Oxo-1-butenyl)acetanilide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.

The biological activity of 4'-(3-Oxo-1-butenyl)acetanilide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Receptor Modulation: It may interact with receptors involved in pain and inflammation, potentially providing analgesic effects.
  • Antioxidant Activity: Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory properties.

Case Studies

A notable study conducted on animal models demonstrated the efficacy of 4'-(3-Oxo-1-butenyl)acetanilide in reducing paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a significant reduction in edema compared to the control group.

Study Results Summary

Treatment Group Paw Edema (mm) % Reduction
Control8.5-
Low Dose (10 mg/kg)6.029.41
High Dose (50 mg/kg)4.547.06

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